![molecular formula C19H19FN4O4 B2597320 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 2379995-76-1](/img/structure/B2597320.png)
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” is a derivative of ciprofloxacin, a widely used antibiotic from the fluoroquinolone family . Ciprofloxacin shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms . The compound is a modification at the C-7 of the piperazine ring of ciprofloxacin .
Synthesis Analysis
The synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described . The process involves the evaporation of solvent under vacuum, followed by purification by silica gel chromatography .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, UV spectroscopy can provide information about the maximum absorption wavelength, while NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using thermal analysis, while the molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique
Photophysical Properties and Electron Transfer Mechanisms
- Studies on norfloxacin and its derivatives, including compounds structurally similar to the chemical , have revealed insights into the photophysical properties and electron transfer mechanisms. Research indicates that the singlet excited-state deactivation of these compounds can occur via intramolecular electron transfer, highlighting their potential use in studying photochemical processes and developing photosensitive materials (Cuquerella, Miranda, & Bosca, 2006).
Antibacterial Activity
- Several derivatives of fluoroquinolones have been synthesized and evaluated for their antibacterial activity. This includes investigations into novel N-nicotinoyl derivatives and their effectiveness against various bacterial strains. Such research underscores the potential of structurally related compounds for use in developing new antibacterial agents (Sharma & Jain, 2008).
Antimycobacterial Activities
- Compounds within the fluoroquinolone family have been synthesized and assessed for their antimycobacterial activities, both in vitro and in vivo, against Mycobacterium tuberculosis and other strains. This research area highlights the potential of fluoroquinolone derivatives, including those structurally related to the compound , in treating mycobacterial infections (Senthilkumar et al., 2009).
Antimicrobial and Antifungal Activities
- Research into fluoroquinolone-based compounds has also delved into their antimicrobial and antifungal activities. Synthesis and evaluation of these compounds against various pathogens suggest their potential utility in developing new antimicrobial and antifungal therapies (Srinivasan et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid are bacterial cells, specifically Gram-negative strains . The compound interacts with these cells to exert its antibacterial effects .
Mode of Action
This compound interacts with its bacterial targets by penetrating the bacterial cell wall and disrupting essential bacterial processes . This interaction results in the inhibition of bacterial growth and eventually leads to bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial cell wall synthesis and function . By disrupting these pathways, this compound prevents the bacteria from maintaining their structural integrity and carrying out vital functions, leading to their death .
Pharmacokinetics
It is known that the compound accumulates in bacterial cells . This accumulation suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the death of bacterial cells . By disrupting essential bacterial processes, the compound inhibits bacterial growth and eventually leads to bacterial cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of efflux pumps in bacterial cells can decrease the compound’s efficacy by pumping the compound out of the cells
Propriétés
IUPAC Name |
7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-2-22-11-13(19(27)28)18(26)12-9-14(20)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-21/h9-11H,2-3,5-8H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRQBUGNMUOWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CC#N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

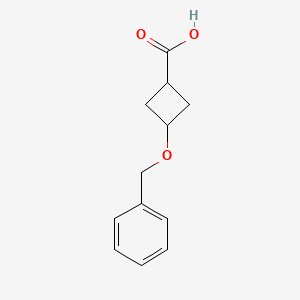
![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)
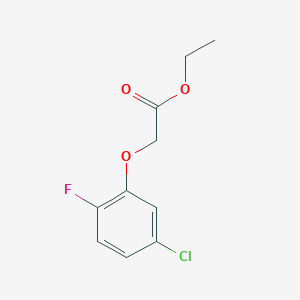
![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)
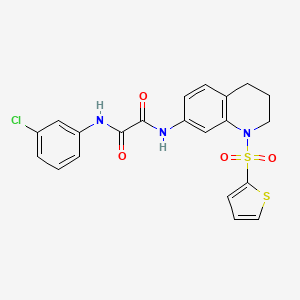
![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)
![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)
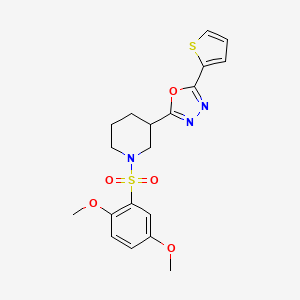
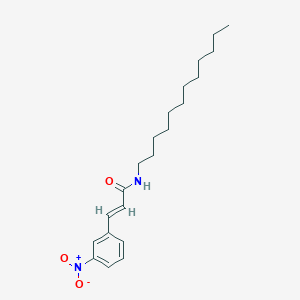
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2597258.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)